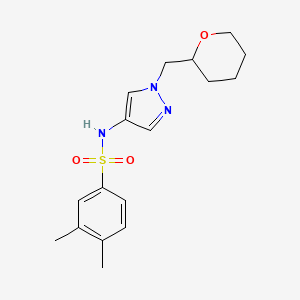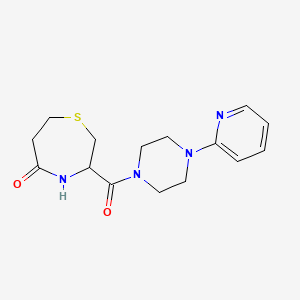
3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule. It is related to a class of compounds known as piperazines . The IUPAC name for a similar compound is methyl 3- (4- (pyridin-2-yl)piperazine-1-carboxamido)benzoate .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For a similar compound, the InChI code is 1S/C18H20N4O3/c1-25-17(23)14-5-4-6-15(13-14)20-18(24)22-11-9-21(10-12-22)16-7-2-3-8-19-16/h2-8,13H,9-12H2,1H3,(H,20,24) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its molecular structure. For a similar compound, the molecular weight is 340.38 .Scientific Research Applications
Anti-Tubercular Agents
Compounds with structural similarities have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been studied for this purpose .
Epigenetic Landscape in Cancer Therapy
While not directly related to the compound , piperazine derivatives play a role in the epigenetic landscape of cancer therapy. They are involved in gene function changes unrelated to DNA sequence and can impact cancer initiation, progression, metastasis, and treatment .
Central Nervous System Stimulants
Piperazines are also known to be central nervous system stimulants. Although not the exact compound you’re asking about, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are examples of piperazines used in this context .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
Similar compounds have been shown to inhibitDprE1 and have a synergic effect with other drugs . This suggests that this compound might also interact with its targets in a similar manner, leading to the inhibition of essential biochemical processes in the target organism.
Biochemical Pathways
Similar compounds have been shown to inhibitDprE1 , which is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. Therefore, it can be inferred that this compound might also affect the same pathway, leading to the disruption of cell wall synthesis and ultimately the death of the bacteria.
Result of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also have a similar effect.
properties
IUPAC Name |
3-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-14-4-10-22-11-12(17-14)15(21)19-8-6-18(7-9-19)13-3-1-2-5-16-13/h1-3,5,12H,4,6-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVZYHYRMQEHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)-1,4-thiazepan-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

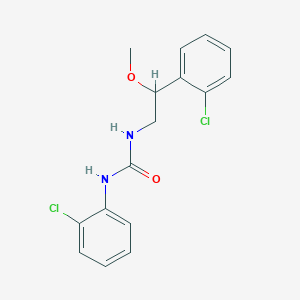
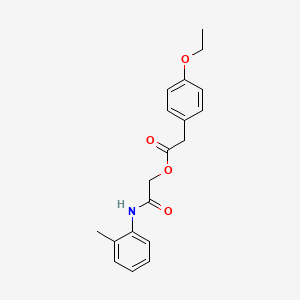
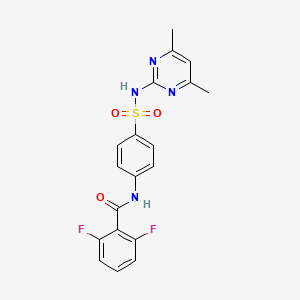
![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)
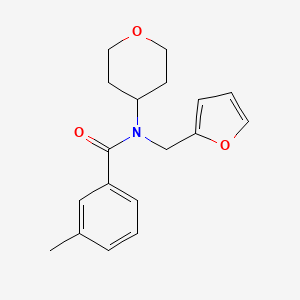
![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)


![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)
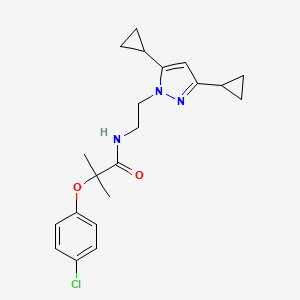


![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)
